molecular formula C5H5NaO2 B1139205 Sodium 4-pentynoate CAS No. 101917-30-0

Sodium 4-pentynoate

Cat. No.: B1139205
CAS No.: 101917-30-0
M. Wt: 120.08 g/mol
InChI Key: IWIICCMJXWKGSG-UHFFFAOYSA-M
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Description

Sodium 4-pentynoate is an organic compound with the molecular formula C₅H₅NaO₂. It is a sodium salt of 4-pentynoic acid and is known for its applications in click chemistry and protein acetylation studies. The compound contains an alkyne group, making it a valuable reagent in various chemical reactions .

Future Directions

Sodium 4-pentynoate has potential applications in the field of biochemistry, particularly in the study of protein acetylation . Its use as a click chemistry reagent suggests potential future directions in chemical biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-pentynoate can be synthesized by reacting 4-pentynoic acid with sodium hydroxide. The reaction typically involves dissolving 4-pentynoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-pentynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

sodium;pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIICCMJXWKGSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735352
Record name Sodium pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101917-30-0
Record name Sodium pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: How does Sodium 4-pentynoate enable the study of protein acetylation?

A1: Unlike naturally occurring acetyl groups, this compound carries a terminal alkyne group. This unique feature allows researchers to exploit the power of "click chemistry". [] After this compound is incorporated into proteins, the alkyne group can be reacted with azide-containing probes using Copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the direct visualization and isolation of proteins labeled with this compound. Essentially, it acts as a "flag" to pinpoint acetylated proteins within complex biological samples. []

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